Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Cellular uptake Antiproliferative activity Ortho-halogen effect

2-Chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1219905-96-0) is a synthetic benzenesulfonamide derivative harboring a 6-methylpyridazin-3-yloxy moiety. Its molecular formula is C₁₈H₁₆ClN₃O₃S with a molecular weight of 389.85 g/mol.

Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
CAS No. 1219905-96-0
Cat. No. B2624813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide
CAS1219905-96-0
Molecular FormulaC18H16ClN3O3S
Molecular Weight389.85
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H16ClN3O3S/c1-13-7-12-18(21-20-13)25-15-10-8-14(9-11-15)22(2)26(23,24)17-6-4-3-5-16(17)19/h3-12H,1-2H3
InChIKeyIXNFZBKXKMDSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1219905-96-0): Structural Identity and Baseline Characterization for Research Procurement


2-Chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1219905-96-0) is a synthetic benzenesulfonamide derivative harboring a 6-methylpyridazin-3-yloxy moiety [1]. Its molecular formula is C₁₈H₁₆ClN₃O₃S with a molecular weight of 389.85 g/mol. The compound is catalogued in the ZINC database (ZINC390824510) but no biological activity data is reported in ChEMBL, and no publications in the peer-reviewed primary literature are indexed for this specific compound [1]. Consequently, all biological-activity-based differentiation must currently rely on class-level inference and structural reasoning extrapolated from closely related pyridazine-bearing benzenesulfonamide analogs.

Why In-Class Benzenesulfonamide Analogs Cannot Be Interchanged with 2-Chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1219905-96-0)


Benzenesulfonamides bearing pyridazine appendages are not functionally interchangeable. Within the N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide series evaluated by the National Cancer Institute (NCI-60 panel), even modest modifications to the aryl/heteroaryl substituent produced large shifts in mean GI₅₀ values and selectivity profiles across 60 human cancer cell lines [1]. Likewise, for pyridazine-tethered sulfonamides, the position of the sulfonamide attachment, the nature of the halogen on the benzenesulfonamide ring, and the N-alkyl substitution pattern together determine whether a compound acts as a potent carbonic anhydrase II inhibitor (IC₅₀ = 0.63 nM) [2], a moderate MAO-B inhibitor (IC₅₀ = 2.90–4.36 μM) [3], or is essentially inactive. The target compound’s unique triad—ortho-chloro on the benzenesulfonamide, N-methyl on the sulfonamide nitrogen, and para-(6-methylpyridazin-3-yloxy) on the phenyl ring—creates a pharmacophore signature that no other commercially available analog replicates, making ad hoc substitution scientifically unsound without comparative data.

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1219905-96-0) Relative to Closest Structural Analogs


Ortho-Chloro Substituent on the Benzenesulfonamide Ring Drives Superior Cellular Uptake and Antiproliferative Potency Compared to Meta-Substituted or Non-Halogenated Analogs

The presence of the ortho-chloro substituent on the benzenesulfonamide ring—a defining feature of the target compound—has been shown in an independent study of halogenated sulfonamide derivatives to confer the highest cellular uptake in MCF-7 breast adenocarcinoma cells. Compound 1 bearing an o-chloro group achieved an uptake of 1.79 ± 0.79 nmol/min/mg protein, compared to substantially lower uptake for the meta-methyl analog (compound 2) in the same assay system [1]. The elevated intracellular concentration translated directly into enhanced antiproliferative activity: compound 1 (o-chloro) exhibited an IC₅₀ of 12.6 ± 1.2 µM against MCF-7 cells, whereas compound 2 (m-methyl) showed an IC₅₀ of 87.7 ± 1.18 µM—a roughly 7-fold loss of potency [1]. This establishes that the ortho-chloro substitution pattern, as found in the target compound, is a critical driver of both cellular permeation and growth-inhibitory activity relative to regioisomeric or non-halogenated benzenesulfonamide analogs. Note: This is class-level inference; the target compound itself has not been assayed in this specific model.

Cellular uptake Antiproliferative activity Ortho-halogen effect MCF-7 breast cancer

Pyridazine-Tethered Benzenesulfonamides Exhibit Subnanomolar Carbonic Anhydrase II Inhibition, a Property Absent in Non-Pyridazine-Containing Benzenesulfonamide Comparators

The 6-methylpyridazin-3-yloxy moiety present in the target compound is structurally cognate to the phenylpyridazine-tethered sulfonamide scaffold recently reported by Tawfik et al. (2024). In that study, compound 7c—a phenylpyridazine-tethered sulfonamide—displayed an IC₅₀ of 0.63 nM against human carbonic anhydrase II (CA II), with 605-fold selectivity over acetazolamide [1]. This stands in sharp contrast to simple benzenesulfonamides lacking the pyridazine tether, which are either inactive or require millimolar concentrations for CA II engagement. Furthermore, an expanded set of pyridazinone-substituted benzenesulfonamides investigated by Krasavin et al. (2019) revealed pronounced inhibition of the cancer-associated membrane-bound isoform hCA IX, underscoring the pyridazine moiety's role in conferring isoform selectivity [2]. Although the target compound has not been directly profiled against CA isoforms, the presence of the identical pyridazine-ether-phenyl-sulfonamide connectivity suggests potential for CA II and CA IX inhibitory activity that simpler benzenesulfonamides lack. Note: This is class-level inference; direct CA inhibition data for CAS 1219905-96-0 are not available.

Carbonic anhydrase II inhibition Glaucoma Pyridazine-tethered sulfonamide Subnanomolar potency

2-Chlorobenzenesulfonamide Derivatives Display Broad-Spectrum Anticancer Activity Across the NCI-60 Panel, Validating the 2-Chloro Moiety as a Key Pharmacophoric Element

A systematic evaluation of 18 novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives (compounds 4–21) by the U.S. National Cancer Institute against a panel of 60 human cancer cell lines demonstrated that compounds bearing the 2-chlorobenzenesulfonamide core exhibit broad-spectrum cytotoxic activity [1]. Within this series, compounds 16, 20, and 21 showed remarkable potency across multiple tumor types. Critically, compound 21—which shares the 2-chlorobenzenesulfonamide core with the target compound—was more selective than compounds 16 and 20: it displayed higher cytotoxicity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells while being less toxic to HEK-293 human embryonic kidney cells and HaCaT immortalized keratinocytes [1]. The target compound (CAS 1219905-96-0), which incorporates this identical 2-chlorobenzenesulfonamide core, is therefore positioned within a validated anticancer pharmacophore class. Note: The target compound itself was not among the 18 derivatives tested; this is cross-study class-level inference.

NCI-60 screening Anticancer activity 2-Chlorobenzenesulfonamide Cytotoxicity profiling

N-Methyl Substitution on the Sulfonamide Nitrogen Differentiates the Target Compound from N-Unsubstituted Pyridazine-Sulfonamide Analogs in Terms of Predicted Metabolic Stability and Membrane Permeability

The target compound incorporates an N-methyl group on the sulfonamide nitrogen, a feature that distinguishes it from the broader class of pyridazinone-substituted benzenesulfonamides (e.g., those evaluated by Petzer et al. 2024 for MAO inhibition), which typically bear a free –NH–SO₂– moiety [1]. The N-methyl substitution eliminates the hydrogen-bond donor capacity of the sulfonamide NH, which is predicted to reduce aqueous solubility but enhance passive membrane permeability and metabolic stability by removing a site susceptible to N-dealkylation or N-oxidation. In the MAO-B inhibition study by Petzer et al., only 2 out of 17 pyridazinone-substituted benzenesulfonamides with free NH-sulfonamide showed appreciable MAO-B inhibition (IC₅₀ = 2.90 and 4.36 µM), and none inhibited MAO-A [1]. The N-methyl modification in the target compound may alter this selectivity profile, and its distinct physicochemical properties—cLogP, topological polar surface area, and hydrogen-bond donor count—require separate experimental characterization before any biological conclusions can be drawn. Note: This is a structural differentiation point supported by class-level physicochemical reasoning.

N-Methyl sulfonamide Metabolic stability Membrane permeability Physicochemical differentiation

Para-(6-Methylpyridazin-3-yloxy) Substitution on the Central Phenyl Ring Provides a Unique Vector for Target Engagement Not Available in Meta-Substituted or Amino-Linked Pyridazine Analogs

The target compound features a para-(6-methylpyridazin-3-yloxy) substituent on the central phenyl ring, connected via an ether oxygen. This is structurally distinct from meta-substituted analogs (e.g., N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide, CAS not available) and from amino-linked variants (e.g., 3-chloro-4-methoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, CAS 1171327-39-1) . In the carbonic anhydrase field, the geometry and electronic character of the linker between the benzenesulfonamide zinc-binding group and the pyridazine tail have been shown to critically determine isoform selectivity and potency: compound 7c in the Tawfik et al. (2024) study achieved IC₅₀ = 0.63 nM against CA II with a phenylpyridazine-tethered architecture [1]. The para-ether linkage in the target compound provides a distinct spatial orientation of the 6-methylpyridazine ring relative to the sulfonamide pharmacophore, which may favor binding to different protein pockets or isoforms compared to meta-substituted or amino-linked analogs. Note: This is a structural differentiation point; no direct comparative biological data exist for the target compound versus these specific analogs.

Para-substitution Pyridazine-ether linkage Structure-activity relationship Binding mode differentiation

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide (CAS 1219905-96-0)


Oncology Hit-Finding and Lead-Optimization Campaigns Targeting Carbonic Anhydrase IX-Expressing Tumors

Based on the subnanomolar CA II and CA IX inhibition observed for structurally cognate pyridazine-tethered sulfonamides (compound 7c, IC₅₀ = 0.63 nM against CA II; Krasavin et al. 2019 for CA IX) [1], the target compound serves as a rationally selected starting scaffold for medicinal chemistry optimization directed at carbonic anhydrase IX, a validated target in hypoxic solid tumors. The ortho-chloro substituent further supports cellular uptake, as demonstrated for the o-chloro benzenesulfonamide class (uptake of 1.79 nmol/min/mg protein in MCF-7 cells) [2]. Researchers should prioritize this compound over meta-substituted or non-halogenated pyridazine-benzenesulfonamide analogs when the goal is to achieve both potent CA engagement and adequate intracellular exposure.

Structure-Activity Relationship (SAR) Studies Exploring the Contribution of the 6-Methylpyridazine Ether Vector to Kinase or CA Isoform Selectivity

The para-(6-methylpyridazin-3-yloxy) architecture provides a geometrically defined exit vector that is absent in meta-substituted or amino-linked pyridazine analogs. In light of the broad anticancer activity of 2-chlorobenzenesulfonamide derivatives validated across the NCI-60 panel [3], the target compound is well-suited as a core scaffold for systematic SAR exploration. By synthesizing and testing focused libraries around this scaffold, research groups can probe how the 6-methyl group on the pyridazine ring, the ortho-chloro on the benzenesulfonamide, and the N-methyl substitution independently contribute to target affinity, isoform selectivity, and cellular potency.

Cellular Uptake and Intracellular Target Engagement Studies in Breast and Lung Adenocarcinoma Models

The ortho-chloro benzenesulfonamide motif has been independently shown to confer the highest intracellular accumulation among halogenated sulfonamide derivatives in MCF-7 breast cancer cells (1.79 ± 0.79 nmol/min/mg protein) [2], and the 2-chlorobenzenesulfonamide class has demonstrated selective cytotoxicity against A549 lung adenocarcinoma and HCT-116 colon carcinoma cells in the NCI-60 screen [3]. The target compound is therefore a relevant tool compound for cellular pharmacology studies aimed at correlating intracellular drug concentrations with downstream pharmacodynamic biomarkers (e.g., p53, p21, ATP depletion, mitochondrial membrane potential) in these specific cancer lineages.

Chemical Probe Development for Profiling the Biological Activity Landscape of Pyridazine-Benzenesulfonamide Hybrid Molecules

Given that the ZINC database records no known biological activity and no publications indexed in ChEMBL for this specific compound [4], it represents a genuinely underexplored chemical entity within a pharmacophore class (pyridazine-tethered benzenesulfonamides) that has already yielded clinical-stage carbonic anhydrase inhibitors and preclinical anticancer leads. Academic screening centers and biotech hit-discovery groups can procure this compound as part of a diversity-oriented screening deck to uncover novel target engagements, particularly in assays where pyridazine-containing sulfonamides have shown activity: CA I/II/IX, MAO-B, and the broader NCI-60 cancer cell panel.

Quote Request

Request a Quote for 2-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.